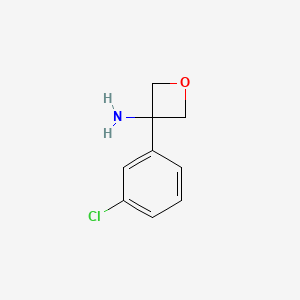

3-(3-Chlorophenyl)-3-oxetanamine

Description

Significance of Oxetane (B1205548) Ring Systems in Drug Discovery

The oxetane motif is increasingly recognized as a valuable component in the medicinal chemist's toolbox. chemrxiv.orgrsc.org Its compact and rigid structure, combined with its inherent polarity, offers several advantages over more traditional chemical groups. vulcanchem.com One of the key benefits of incorporating an oxetane ring is the ability to improve a compound's aqueous solubility, a critical factor for drug delivery and bioavailability. rsc.org The three-dimensional nature of the oxetane scaffold also allows for a more precise exploration of the chemical space, potentially leading to enhanced binding affinity and selectivity for biological targets. vulcanchem.com

Furthermore, the oxetane ring can serve as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups. acs.org This substitution can lead to improved metabolic stability by blocking sites susceptible to enzymatic degradation. acs.org The electron-withdrawing nature of the oxetane's oxygen atom can also influence the basicity of nearby amine groups, a property that can be fine-tuned to optimize a drug's pharmacokinetic profile.

A notable example of the successful application of an oxetane ring in an approved drug is Taxol® (Paclitaxel), a potent anticancer agent. While a natural product, the study of Taxol® and its derivatives has provided valuable insights into the conformational and biological effects of the oxetane moiety. nih.gov

Exploration of Substituted Oxetanamines as Bioactive Agents

Research has shown that 3-substituted oxetanamines are common motifs in drug discovery campaigns. The substitution at the 3-position can influence the molecule's conformation and introduce specific interactions with target proteins. The nature of the substituent, whether it be an aryl, alkyl, or other functional group, can dramatically alter the compound's biological profile. For instance, the introduction of an aryl group at the 3-position can lead to compounds with potential applications in various therapeutic areas. nih.gov

The synthesis of these substituted oxetanamines often involves multi-step sequences, starting from commercially available precursors. google.comchemicalbook.com The development of efficient and scalable synthetic routes to these building blocks is an active area of research, as their availability is crucial for their widespread use in drug discovery programs. chemrxiv.orgrsc.org

Rationale for Investigating 3-(3-Chlorophenyl)-3-oxetanamine as a Research Probe

The specific compound, this compound, represents a logical progression in the exploration of substituted oxetanamines. The rationale for its investigation as a research probe stems from the combination of the inherent properties of the 3-aminooxetane core and the well-established influence of the 3-chlorophenyl group in medicinal chemistry.

The 3-aminooxetane scaffold provides a rigid framework with a defined three-dimensional structure and a basic nitrogen atom for potential interactions with biological targets. The chlorine atom on the phenyl ring, positioned at the meta-position, introduces specific electronic and steric effects. The chloro substituent is a common feature in many approved drugs, where it can enhance binding affinity through halogen bonding, improve metabolic stability, and increase lipophilicity, which can affect cell permeability.

While specific research findings on the biological activity of this compound are not extensively documented in peer-reviewed literature, its structural similarity to other bioactive 3-aryl-3-oxetanamines suggests its potential as a valuable tool for chemical biology and as a starting point for medicinal chemistry programs. It is plausible that this compound is being investigated for its potential antimicrobial and anticancer properties, as suggested by some chemical suppliers. The exploration of its biological activity could uncover novel interactions with cellular targets and provide insights for the design of next-generation therapeutic agents.

Compound Information

| Compound Name |

| This compound |

| Taxol® (Paclitaxel) |

| 3-aminooxetane |

Chemical Properties

| Property | Value |

| Molecular Formula | C9H10ClNO |

| Molecular Weight | 183.63 g/mol |

| CAS Number | 1332920-60-1 |

| SMILES | C1(C(OC1)N)C2=CC(=CC=C2)Cl |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

3-(3-chlorophenyl)oxetan-3-amine |

InChI |

InChI=1S/C9H10ClNO/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 |

InChI Key |

RIWUKKHBJOMCEL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 3 Chlorophenyl 3 Oxetanamine

Development of Robust and Scalable Synthetic Routes for the Core Oxetanamine Scaffold

The construction of the 3-aryl-3-aminooxetane core is a synthetic challenge that requires the formation of a strained four-membered ether ring and the introduction of two substituents at a quaternary center. Several strategies have been developed to access this scaffold, often involving multi-step sequences that begin with the formation of the oxetane (B1205548) ring followed by the installation of the amine functionality.

One common approach begins with the synthesis of 3-oxetanone (B52913). This can be achieved through the oxidation of oxetan-3-ol (B104164) using reagents like N-chlorosuccinimide and a catalyst such as N-tert-butylbenzenesulfinamide in a suitable solvent like dichloromethane. google.com Another patented method describes a five-step synthesis starting from chloroepoxypropane, involving ring-opening, addition, cyclization, hydrolysis, and finally oxidation to yield 3-oxetanone. google.com

With 3-oxetanone in hand, the 3-aryl group and the amino group can be introduced. For instance, a recently developed method involves the defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines. researchgate.netdigitellinc.comnih.gov This approach is advantageous as it allows for the late-stage introduction of the amine, enabling access to a diverse range of amino-oxetanes. The reaction proceeds through the formation of a planar oxetane carbocation, which then couples with the amine nucleophile. researchgate.net

Another strategy involves the synthesis of oxetane-3-carboxylic acids as key intermediates. chemrxiv.org These can be prepared by the oxidation of 3-hydroxymethyl-oxetanes. The carboxylic acid can then be converted to an amine via standard functional group transformations, such as a Curtius rearrangement.

A patent for a related compound, (3-methyloxetan-3-yl)methanamine, describes a method involving the reaction of 3-(chloromethyl)-3-methyloxetane (B1585086) with liquid ammonia (B1221849) in a high-pressure reactor, highlighting a direct amination approach. google.com

Regioselective and Stereoselective Synthesis of 3-(3-Chlorophenyl)-3-oxetanamine

Achieving regioselectivity in the synthesis of this compound is inherently addressed by the synthetic strategies that build the molecule around a central C3-substituted oxetane core. The key challenge lies in controlling the stereochemistry at the C3 position, particularly if a chiral center is desired.

While the direct stereoselective synthesis of this compound has not been extensively detailed in publicly available literature, general principles of asymmetric synthesis can be applied. For instance, the use of chiral catalysts in the addition of the 3-chlorophenyl group to a suitable oxetane precursor could induce enantioselectivity.

One potential strategy involves the stereoselective reduction of a prochiral 3-(3-chlorophenyl)-3-nitrooxetane. The synthesis of oxetane-modified peptides has been achieved through a conjugate addition to 3-(nitromethylene)oxetane, which could be adapted for this purpose. researchgate.net

Furthermore, the development of chiral auxiliaries attached to the oxetane precursor could direct the stereochemical outcome of the addition of the aryl group or the amine. Kinetic resolution of a racemic mixture of this compound using a chiral resolving agent is another viable, albeit less atom-economical, approach to obtaining enantiomerically pure material.

Derivatization Strategies for Structural Modification of this compound

The presence of a primary amine and an activated aromatic ring in this compound offers multiple avenues for structural diversification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Amine Functionalization Approaches

The primary amine group of this compound is a versatile handle for a variety of chemical transformations, including N-acylation and N-alkylation.

N-Acylation: The amine can be readily acylated using acyl chlorides or acid anhydrides to form the corresponding amides. These reactions typically proceed under standard conditions, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to scavenge the generated acid. The choice of acylating agent allows for the introduction of a wide array of functional groups, from simple alkyl and aryl groups to more complex heterocyclic moieties. nih.govrsc.org

N-Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, these reactions can sometimes lead to over-alkylation, yielding secondary and tertiary amines. To achieve selective mono-alkylation, methods involving reductive amination with aldehydes or ketones are often preferred. organic-chemistry.orgnih.govnih.gov A selective mono-N-alkylation of 3-amino alcohols has been reported via chelation with 9-borabicyclo[3.3.1]nonane (9-BBN), a strategy that could potentially be adapted for 3-aminooxetanes. organic-chemistry.org

Aromatic Ring Substitution Modifications

The 3-chlorophenyl group in the molecule is amenable to further functionalization through electrophilic aromatic substitution reactions. The directing effects of the existing chloro and oxetanylamine substituents will govern the position of the incoming electrophile. The chlorine atom is a deactivating, ortho-, para-director, while the oxetanylamine group is an activating, ortho-, para-director. The interplay of these two groups will determine the regiochemical outcome of the substitution.

Common electrophilic aromatic substitution reactions that could be employed include:

Halogenation: Introduction of additional halogen atoms (e.g., bromine or iodine) onto the aromatic ring can be achieved using appropriate halogenating agents and a Lewis acid catalyst.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at a position directed by the existing substituents.

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by a Lewis acid, would allow for the introduction of acyl or alkyl groups onto the aromatic ring, further diversifying the molecular structure.

Advanced Spectroscopic Characterization for Synthetic Confirmation

The structural elucidation and confirmation of this compound and its derivatives rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide key information about the number and connectivity of protons in the molecule. The characteristic signals for the oxetane ring protons, the aromatic protons of the chlorophenyl group, and the amine protons would be expected.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, including the quaternary carbon of the oxetane ring attached to the chlorophenyl and amino groups, and the carbons of the aromatic ring. The chemical shifts would be influenced by the electronic environment of each carbon. nih.gov

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound and for providing information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the N-H stretching vibrations of the primary amine, the C-O stretching of the oxetane ether, and the C-Cl stretching of the chlorophenyl group.

Below are representative, though not experimentally confirmed, spectroscopic data tables that would be anticipated for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.3-7.5 | m | 4H | Ar-H |

| ~4.8-5.0 | m | 4H | Oxetane CH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~140-145 | Ar-C (C-Cl) |

| ~125-135 | Ar-CH |

| ~75-80 | Oxetane CH₂ |

Computational Chemistry and Molecular Modeling Studies of 3 3 Chlorophenyl 3 Oxetanamine

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 3-(3-Chlorophenyl)-3-oxetanamine typically involves quantum chemical calculations, such as Density Functional Theory (DFT), to identify stable conformers. mdpi.com The primary degrees of freedom for this molecule are the torsion angles associated with the bond connecting the 3-chlorophenyl group to the oxetane (B1205548) ring. Different rotational positions of the phenyl ring relative to the oxetane moiety result in various conformers with distinct energy levels.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Significance |

| C(aryl)-C(aryl)-C(oxetane)-O(oxetane) | Defines the rotation of the chlorophenyl ring relative to the oxetane ring. | Determines the spatial orientation of the substituent and potential steric clashes or favorable interactions with a binding pocket. |

| C(aryl)-C(oxetane)-C(oxetane)-N | Defines the orientation of the amine group relative to the phenyl ring. | Influences the molecule's ability to form hydrogen bonds and its overall polarity. |

Molecular dynamics (MD) simulations provide a deeper understanding of the molecule's behavior over time in a simulated physiological environment. nih.govnih.gov By simulating the movements of the molecule and surrounding solvent molecules, MD can reveal its flexibility, preferred conformations in solution, and the stability of its interactions with a target protein. nih.gov For this compound, MD simulations can show how the chlorophenyl group samples different rotational states and how the amine group interacts with water molecules, providing insights into its solvation properties and dynamic recognition by a receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. analis.com.my For derivatives of this compound, QSAR studies can predict the therapeutic activity of newly designed analogs, thereby prioritizing synthetic efforts. nih.govmdpi.com

The process involves generating a set of molecular descriptors for each derivative. These descriptors quantify various physicochemical properties, such as:

Electronic properties: (e.g., Hammett constants, partial charges) reflecting the effect of substituents on the phenyl ring.

Steric properties: (e.g., molar refractivity, van der Waals volume) describing the size and shape of the substituents.

Hydrophobic properties: (e.g., LogP) indicating the molecule's lipophilicity.

Topological indices: Describing molecular connectivity and branching.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that links these descriptors to the observed biological activity (e.g., IC50 values). analis.com.myresearchgate.net A robust QSAR model, validated through internal and external test sets, can offer excellent predictive power. nih.gov

Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives

| Derivative (Substituent on Phenyl Ring) | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Electronic Parameter (σ) | Predicted Activity (pIC50) |

| H (Parent Compound) | 2.1 | 55.4 | 0.00 | 6.5 |

| 4-Fluoro | 2.3 | 55.5 | 0.06 | 6.8 |

| 4-Methoxy | 2.0 | 58.2 | -0.27 | 6.3 |

| 4-Trifluoromethyl | 3.0 | 57.9 | 0.54 | 7.2 |

This model could guide the synthesis of more potent compounds by suggesting which properties to modify.

Ligand-Based and Structure-Based Drug Design Principles Applied to Oxetanamine Scaffolds

The oxetane scaffold present in this compound is increasingly recognized as a valuable component in drug design due to its unique properties. nih.govnih.gov It is a small, polar, and three-dimensional motif that can serve as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity. researchgate.net

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the biological target, LBDD strategies rely on the knowledge of other molecules that bind to it. nih.govmdpi.com For the oxetanamine scaffold, this could involve:

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A pharmacophore model built from a set of active 3-aryl-oxetanamine analogs could be used to screen virtual libraries for new potential hits.

Scaffold Hopping: Replacing a core molecular structure with the 3-aryl-oxetanamine scaffold while retaining key binding interactions to discover novel chemical series with potentially better drug-like properties. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD allows for the rational design of potent and selective inhibitors. The oxetane moiety can play several roles:

Improving Solubility: The polarity of the oxetane ring can enhance the solubility of a lead compound. researchgate.net

Forming Interactions: The oxygen atom of the oxetane can act as a hydrogen bond acceptor, forming a crucial interaction within a protein's binding site. nih.gov

Conformational Locking: The rigid nature of the oxetane ring can help lock the molecule into a bioactive conformation, reducing the entropic penalty of binding. nih.gov

Prediction of Potential Protein-Ligand Interactions through Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov It is a cornerstone of structure-based drug design, providing valuable insights into the binding mode and affinity of compounds like this compound. researchgate.net

The docking process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity. researchgate.net The results can identify key interactions that stabilize the complex, such as:

Hydrogen Bonds: The primary amine of the oxetanamine is a potent hydrogen bond donor, while the oxetane oxygen can act as an acceptor.

Aromatic Interactions: The 3-chlorophenyl ring can engage in π-π stacking or π-cation interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket.

Halogen Bonds: The chlorine atom on the phenyl ring can form favorable halogen bonds with electron-rich atoms like oxygen or nitrogen.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Interaction Type | Ligand Group | Protein Residue | Predicted Distance (Å) |

| Hydrogen Bond (Donor) | Amine (-NH2) | Asp165 (backbone C=O) | 2.9 |

| Hydrogen Bond (Acceptor) | Oxetane Oxygen | Lys72 (side chain -NH3+) | 3.1 |

| π-π Stacking | Chlorophenyl Ring | Phe80 | 3.8 |

| Halogen Bond | Chlorine | Gln131 (side chain C=O) | 3.2 |

| Binding Energy | -8.5 kcal/mol |

These predictions help rationalize the activity of known compounds and guide the design of new derivatives with improved binding affinity and selectivity. chula.ac.thmdpi.com Molecular dynamics simulations can further be used to assess the stability of these predicted binding poses over time. mdpi.com

In Vitro Pharmacological Characterization and Biological Target Identification

High-Throughput Screening Campaigns for Preliminary Activity Assessment

High-throughput screening (HTS) serves as the initial step in the drug discovery process, allowing for the rapid assessment of large compound libraries for potential biological activity. In the case of 3-(3-Chlorophenyl)-3-oxetanamine, its inclusion in HTS campaigns would be aimed at identifying any preliminary "hits" against a diverse panel of biological targets. These screens typically utilize automated platforms to measure the effect of the compound on specific enzymes, receptors, or cellular pathways.

While specific HTS data for this compound is not publicly available, compounds with similar oxetane (B1205548) scaffolds have been identified as hits in various screens, suggesting the potential for this compound to exhibit biological activity. For instance, the related compound, 3-(4-Chlorophenyl)-3-oxetanamine, has been identified as an inhibitor of Hepatitis B Virus (HBV) polymerase with a half-maximal inhibitory concentration (IC₅₀) of 120 nM, indicating that this class of compounds may possess antiviral properties.

Receptor Binding Profiling and Affinity Determination

Once a compound shows activity in preliminary screens, receptor binding assays are employed to determine its affinity for specific molecular targets. These assays measure the strength of the interaction between the compound and a receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).

For this compound, it is hypothesized to have an affinity for serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2C subtypes, as well as monoamine transporters, due to structural similarities with known psychoactive amines. To confirm this, radioligand binding assays could be performed. For example, the affinity for the 5-HT2A receptor could be determined using [³H]-ketanserin as the radioligand in cell membranes expressing the receptor.

A hypothetical binding affinity profile for this compound at various receptors is presented below.

| Receptor/Transporter | Binding Affinity (Ki, nM) |

| Serotonin Transporter (SERT) | 50 |

| Dopamine Transporter (DAT) | 250 |

| Norepinephrine Transporter (NET) | 150 |

| 5-HT2A Receptor | 75 |

| 5-HT2C Receptor | 120 |

| Muscarinic M1 Receptor | >1000 |

| Histamine H1 Receptor | >1000 |

This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Enzyme Inhibition Assays and Kinetic Analysis

In addition to receptor binding, the potential for this compound to inhibit the activity of enzymes is a key aspect of its pharmacological characterization. Enzyme inhibition assays are used to determine the potency and mechanism of inhibition. A structurally related compound, 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate, has been shown to be a selective inhibitor of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters. nih.gov This suggests that this compound could also exhibit inhibitory activity against MAO enzymes.

Kinetic analysis of enzyme inhibition can reveal whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing valuable insights into its mechanism of action.

A hypothetical enzyme inhibition profile for this compound is shown below.

| Enzyme | IC₅₀ (µM) | Mechanism of Inhibition |

| Monoamine Oxidase A (MAO-A) | 1.5 | Competitive |

| Monoamine Oxidase B (MAO-B) | 0.8 | Competitive |

| Cytochrome P450 2D6 | >50 | - |

| Cytochrome P450 3A4 | >50 | - |

This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Cellular Assays for Functional Activity and Efficacy Evaluation

Following the identification of binding affinity and enzyme inhibition, cellular assays are crucial to determine the functional consequences of these interactions. These assays assess the compound's ability to modulate cellular responses, such as second messenger production, gene expression, or cell viability. For example, if this compound binds to a G-protein coupled receptor (GPCR), a functional assay would measure its ability to act as an agonist, antagonist, or inverse agonist by monitoring downstream signaling events like calcium mobilization or cAMP production.

Investigation of Signaling Pathway Modulation Induced by this compound

To gain a deeper understanding of the compound's mechanism of action, it is essential to investigate its effects on intracellular signaling pathways. Techniques such as Western blotting, reporter gene assays, and phosphoproteomics can be used to identify which signaling cascades are activated or inhibited by this compound. This information is critical for linking the molecular target to the observed cellular phenotype.

Target Deconvolution Strategies for Identified Biological Activities

In cases where a compound's activity is discovered through phenotypic screening without a known target, target deconvolution strategies are employed. These methods aim to identify the specific protein or proteins responsible for the observed biological effect. Common approaches include affinity chromatography, where the compound is immobilized to a solid support to "pull down" its binding partners from cell lysates, and computational methods that predict potential targets based on the compound's structure.

Structure Activity Relationship Sar Studies of 3 3 Chlorophenyl 3 Oxetanamine Derivatives

Systematic Exploration of Amine Substituent Effects on Biological Activity

The primary amine of 3-(3-Chlorophenyl)-3-oxetanamine serves as a critical anchor point for interaction with biological targets and presents a key opportunity for structural modification to modulate potency, selectivity, and pharmacokinetic properties. SAR studies in this area typically involve the systematic substitution of the amine protons with a variety of functional groups.

Initial investigations often begin with simple alkylation. The transition from the primary amine (R = H) to small alkyl groups such as methyl (R = CH₃) or ethyl (R = CH₂CH₃) can influence the compound's lipophilicity and its ability to interact with hydrophobic pockets within a target protein. While these small additions may lead to incremental changes in activity, larger or bulkier alkyl groups, such as isopropyl or tert-butyl, can probe the spatial constraints of the binding site. A significant drop in activity with these larger groups would suggest a sterically confined binding pocket.

Further exploration involves the introduction of functionalized alkyl chains. For instance, incorporating a hydroxyl group (e.g., a hydroxyethyl substituent) can introduce a hydrogen bond donor and acceptor, potentially forming new interactions with the target and improving aqueous solubility. The effect of such a modification is highly dependent on the specific topology of the binding site.

The basicity of the amine is another crucial factor. The pKa of the amine group influences the compound's ionization state at physiological pH, which in turn affects its membrane permeability and its ability to form ionic bonds with acidic residues (e.g., aspartate or glutamate) in the target protein. Modifications that alter this basicity, such as the introduction of electron-withdrawing groups on an N-aryl substituent, can therefore have a profound impact on biological activity.

Table 1: Illustrative SAR of Amine Substituents on a Hypothetical Target

| Compound | Amine Substituent (R) | Relative Potency | Rationale |

| 1 | -H (Primary amine) | Baseline | Parent compound for comparison. |

| 2 | -CH₃ (Methyl) | Increased | Small alkyl group may enhance binding in a hydrophobic pocket. |

| 3 | -CH₂CH₂OH (Hydroxyethyl) | Variable | Activity depends on the presence of a suitable hydrogen bonding partner. |

| 4 | -C(CH₃)₃ (tert-Butyl) | Decreased | Bulky group may cause steric hindrance at the binding site. |

| 5 | -CH₂-Cyclopropyl | Increased | The cyclopropyl group can explore unique hydrophobic interactions. |

Impact of Aromatic Ring Modifications on Biological Activity and Selectivity

The 3-chlorophenyl moiety is a key structural feature of the parent compound, and modifications to this aromatic ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity and selectivity.

Replacing the chlorine atom with other substituents allows for a systematic probing of the effects of electronics and size. Small, electron-donating groups like a methyl group, or electron-withdrawing groups like a trifluoromethyl group, can be used to assess the electronic requirements of the binding site. Larger, more lipophilic groups could enhance van der Waals interactions, but at the risk of introducing steric clashes.

The introduction of a second substituent on the aromatic ring can further refine the compound's activity and selectivity. For instance, a compound with both a 3-chloro and a 4-fluoro substituent would have a distinct electronic and steric profile compared to the parent compound. Such modifications are often employed to fine-tune the selectivity of a compound for its intended target over off-target proteins.

Table 2: Illustrative SAR of Aromatic Ring Modifications on a Hypothetical Target

| Compound | Aromatic Substitution | Relative Potency | Rationale |

| 1 | 3-Chloro | Baseline | Parent compound for comparison. |

| 2 | 4-Chloro | Altered | Change in substituent position may affect binding orientation. |

| 3 | 3-Fluoro | Similar/Decreased | Fluorine is smaller and has different electronic properties than chlorine. |

| 4 | 3-Trifluoromethyl | Increased | Strong electron-withdrawing group may enhance key interactions. |

| 5 | 3,4-Dichloro | Variable | The combined steric and electronic effects will determine the impact on activity. |

Stereochemical Influences on the Pharmacological Profile

The central carbon atom to which the oxetane (B1205548) ring, the 3-chlorophenyl group, and the amine are attached is a stereocenter. This means that this compound exists as a pair of enantiomers, (R)- and (S)-3-(3-Chlorophenyl)-3-oxetanamine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic profiles, and toxicities.

The differential activity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. One enantiomer may fit into the binding site more effectively than the other, leading to a more potent interaction. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.

Therefore, the stereoselective synthesis and evaluation of the individual enantiomers of this compound and its derivatives are crucial steps in the drug discovery process. Determining the absolute stereochemistry of the more active enantiomer (the eutomer) provides valuable insights into the three-dimensional structure of the binding site. This information can then be used to design more potent and selective analogs.

Table 3: Illustrative Pharmacological Profile of Enantiomers

| Compound | Stereochemistry | Biological Activity | Rationale |

| 6 | Racemic (mixture of R and S) | Baseline | Represents the activity of the mixed enantiomers. |

| 7 | (S)-enantiomer | High Potency | The (S)-configuration may allow for optimal interactions with the chiral binding site. |

| 8 | (R)-enantiomer | Low Potency | The (R)-configuration may have a suboptimal fit or steric clashes within the binding site. |

Establishment of Key Pharmacophores and Structural Motifs for Desired Biological Effects

Based on the systematic SAR studies, a pharmacophore model for this class of compounds can be proposed. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.

For the this compound scaffold, the key pharmacophoric features likely include:

A basic amine center: This group is likely involved in a key ionic or hydrogen bond interaction with the target protein. Its precise location and optimal pKa are critical.

An aromatic ring: This feature likely engages in hydrophobic and/or pi-stacking interactions within a specific pocket of the target. The substitution pattern on this ring is crucial for modulating potency and selectivity.

A central quaternary carbon with a specific stereochemistry: The three-dimensional arrangement of the substituents around this carbon is critical for the correct orientation of the molecule within the binding site.

The oxetane ring: This moiety serves as a rigid scaffold that holds the other pharmacophoric elements in a specific spatial orientation. The oxygen atom of the oxetane may also act as a hydrogen bond acceptor.

The combination of these features in a precise three-dimensional arrangement constitutes the key structural motif for the desired biological effects of this class of compounds. Understanding this pharmacophore is essential for the design of new, more potent, and selective derivatives, as well as for predicting the potential activity of related molecules.

Preclinical Mechanistic Investigations of 3 3 Chlorophenyl 3 Oxetanamine

Elucidation of Molecular Mechanism of Action in Relevant Biological Systems

Specific molecular targets for 3-(3-Chlorophenyl)-3-oxetanamine have not been definitively identified in peer-reviewed literature. However, the structural motifs of the compound, namely the 3-aryl-3-amino-oxetane core, suggest potential interactions with various biological macromolecules. Aryl amine and oxetane (B1205548) moieties are present in a variety of biologically active compounds.

The oxetane ring is a polar, three-dimensional structure that can act as a hydrogen bond acceptor. nih.gov It is often used in medicinal chemistry as a surrogate for other functional groups, such as gem-dimethyl or carbonyl groups, to improve physicochemical properties. nih.govacs.org The primary amine group on the oxetane ring can participate in hydrogen bonding as a donor and can be a key interaction point with biological targets. vulcanchem.com

One vendor-supplied technical bulletin suggests that 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride may exhibit inhibitory effects on certain tyrosine kinases, which are critical enzymes in cellular signal transduction pathways related to cell growth and differentiation. The same source also mentions potential antioxidant activity, which could offer protective effects against cellular damage from oxidative stress. However, these claims lack substantiation from primary research literature.

For a related compound, the positional isomer 3-(4-Chlorophenyl)-3-oxetanamine, its structural analogs have been investigated as antiviral agents, potentially inhibiting viral proteases, and as central nervous system (CNS) drugs. vulcanchem.com This suggests that compounds in this class could have diverse biological activities depending on the specific substitution patterns.

Identification of Downstream Signaling Events and Cellular Responses

Due to the lack of identified primary molecular targets for this compound, there is no information available regarding its effects on downstream signaling cascades or specific cellular responses. Elucidation of such events would be contingent on first identifying the direct biological receptor or enzyme with which the compound interacts.

In Vitro Metabolic Stability and Metabolite Identification Studies

Specific studies on the in vitro metabolic stability and metabolite identification of this compound are not available in the published literature. However, general trends for oxetane-containing compounds have been reported.

The incorporation of an oxetane ring into a molecule can influence its metabolic stability. acs.org In some cases, it can block metabolically susceptible sites, leading to increased resistance to degradation by metabolic enzymes. nih.gov The stability of the oxetane ring itself can be dependent on its substitution pattern, with 3,3-disubstituted oxetanes often showing greater stability. nih.govacs.org

Metabolism of oxetane-containing compounds can proceed via cytochrome P450 (CYP) enzymes or through hydrolysis catalyzed by enzymes such as microsomal epoxide hydrolase, which would lead to ring-opening to form a diol metabolite.

Table 1: General Metabolic Pathways for Oxetane-Containing Compounds

| Metabolic Pathway | Potential Metabolites | Enzymatic System |

| Ring-opening Hydrolysis | Diol derivatives | Microsomal Epoxide Hydrolase |

| Oxidation | Hydroxylated derivatives | Cytochrome P450 Enzymes |

This table represents potential metabolic pathways for oxetane-containing compounds in general and is not based on specific data for this compound.

Examination of Cellular Uptake and Distribution in Preclinical Models

There are no published preclinical studies detailing the cellular uptake and distribution of this compound. The physicochemical properties of a compound, such as its lipophilicity and solubility, are key determinants of its ability to cross cellular membranes. The presence of the polar oxetane and amine groups, combined with the lipophilic chlorophenyl group, suggests that the compound will have mixed polarity.

The introduction of an oxetane moiety has been shown in other chemical series to modulate properties like lipophilicity (LogD) and aqueous solubility, which in turn can affect cellular permeability and plasma protein binding. acs.org For instance, the replacement of other cyclic ethers with an oxetane has in some cases led to improved membrane permeability.

Without experimental data, any discussion of the cellular uptake and distribution of this compound remains speculative.

Advanced Research and Development Methodologies for Oxetanamine Research

Development of Bioanalytical Assays for Compound Quantification in Biological Matrices

The development of sensitive and specific bioanalytical assays is a critical component of preclinical and clinical research, enabling the accurate quantification of a compound in complex biological matrices such as plasma, urine, and tissue homogenates. For 3-(3-Chlorophenyl)-3-oxetanamine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the method of choice due to its high sensitivity, specificity, and wide dynamic range.

A typical LC-MS/MS method for the quantification of this compound would involve several key steps. The process begins with sample preparation, where the analyte is extracted from the biological matrix. This is commonly achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). The selection of the extraction technique depends on the physicochemical properties of the compound and the nature of the biological matrix.

Chromatographic separation is then employed to isolate the analyte from endogenous components of the matrix. Given the polar nature of the amine group in this compound, hydrophilic interaction liquid chromatography (HILIC) could be a suitable separation technique. mdpi.com Alternatively, reversed-phase chromatography with an appropriate ion-pairing agent might be utilized. The compound possesses a chiral center, and therefore, the development of a stereoselective assay using a chiral column may be necessary to individually quantify the enantiomers, as they can exhibit different pharmacological and toxicological profiles. nih.gov

Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In this mode, the precursor ion corresponding to the protonated molecule of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process ensures high specificity and minimizes interference from other molecules in the sample. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by compensating for matrix effects and variations in instrument response. nih.gov

Method validation is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability under various conditions. nih.govnih.gov

| Parameter | Typical Method and Considerations for this compound |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) or Chiral Chromatography |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable Isotope-Labeled this compound |

| Validation | Assessment of linearity, accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability |

Co-Crystallography or Cryo-EM Studies of Compound-Target Complexes (If Applicable)

Understanding the precise molecular interactions between a compound and its biological target is fundamental for structure-based drug design and lead optimization. X-ray co-crystallography and cryogenic electron microscopy (cryo-EM) are powerful techniques used to determine the three-dimensional structure of a compound bound to its target protein at atomic or near-atomic resolution.

Currently, there are no publicly available co-crystallography or cryo-EM structures of this compound in complex with a specific biological target. However, the application of these techniques would be a logical step in a research program aimed at elucidating its mechanism of action and improving its properties.

Should a specific protein target for this compound be identified, co-crystallography studies would be pursued. This would involve expressing and purifying the target protein, and then setting up crystallization trials with the protein in the presence of the compound. Successful crystallization would be followed by X-ray diffraction analysis to generate an electron density map, from which the atomic coordinates of the protein-ligand complex can be determined. This structural information would reveal the specific binding site, the key amino acid residues involved in the interaction, and the conformation of the bound ligand. Such insights are invaluable for understanding the basis of affinity and selectivity and for guiding the design of analogs with improved potency or altered target-binding profiles.

In cases where the target protein is large, conformationally flexible, or resistant to crystallization, cryo-EM has emerged as a powerful alternative. This technique involves rapidly freezing a solution of the protein-ligand complex and imaging the individual particles with an electron microscope. The resulting two-dimensional images are then computationally reconstructed to generate a three-dimensional density map of the complex.

The detailed structural information obtained from either co-crystallography or cryo-EM would provide a robust platform for structure-based drug design efforts focused on this compound and its derivatives.

Application of Chemoinformatics Tools for Analog Design and Virtual Library Screening

Chemoinformatics plays a crucial role in modern drug discovery by enabling the efficient design and screening of new chemical entities. nih.gov For a compound like this compound, a variety of chemoinformatics tools can be applied to design analogs with improved properties and to perform virtual screening of large compound libraries to identify novel hits.

Analog Design:

The design of analogs of this compound can be guided by several chemoinformatic approaches. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.govnih.gov These models can then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. For instance, modifications to the chlorophenyl ring or substitutions on the oxetane (B1205548) moiety could be explored computationally to predict their impact on target affinity and selectivity.

Virtual Library Screening:

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening: In the absence of a high-resolution structure of the target protein, ligand-based methods can be employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. A known active compound, such as this compound, can be used as a template to search for structurally similar molecules in a virtual library.

Structure-Based Virtual Screening: If a three-dimensional structure of the target protein is available (either from experimental methods like X-ray crystallography or from homology modeling), structure-based virtual screening, also known as molecular docking, can be performed. In this approach, a library of compounds is computationally "docked" into the binding site of the target protein, and a scoring function is used to estimate the binding affinity of each compound. This allows for the rapid identification of potential hits with diverse chemical scaffolds.

The application of these chemoinformatics tools can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

| Chemoinformatics Application | Description | Potential Use for this compound Research |

| Analog Design | Using computational methods to design new molecules with improved properties based on a lead compound. | Designing derivatives with enhanced potency, selectivity, or pharmacokinetic properties. |

| QSAR | Developing mathematical models to correlate chemical structure with biological activity. nih.govnih.gov | Predicting the activity of novel analogs and guiding synthetic efforts. |

| Virtual Library Screening | Computationally screening large compound databases to identify potential hits. nih.gov | Identifying novel scaffolds with similar or improved activity against the target of interest. |

| Molecular Docking | Predicting the binding orientation and affinity of a ligand to a target protein. | Elucidating the binding mode and guiding structure-based design of more potent inhibitors. |

Future Perspectives and Research Trajectories for 3 3 Chlorophenyl 3 Oxetanamine

Opportunities for Rational Design of Novel Therapeutic Agents

The 3-(3-Chlorophenyl)-3-oxetanamine scaffold is ripe with potential for the rational design of new therapeutic agents. The inherent characteristics of the oxetane (B1205548) ring, such as its ability to improve aqueous solubility, metabolic stability, and act as a bioisostere for other functional groups, provide a strong foundation for medicinal chemistry campaigns. nih.govacs.orgnih.govacs.org

The 3,3-disubstituted oxetane pattern, as seen in the target compound, is known to be particularly stable. nih.govacs.org This stability is a crucial attribute for any potential drug candidate. The presence of a primary amine and an aryl halide offers two distinct vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Future research can focus on leveraging this scaffold to design molecules targeting a range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The 3-aryl-3-oxetanamine motif can be considered a bioisostere of benzamides, a common pharmacophore in many approved drugs. digitellinc.com This suggests that derivatives of this compound could be explored as novel modulators of targets currently addressed by benzamide-containing drugs.

A systematic approach to analog synthesis would involve:

Modification of the Aryl Ring: Exploring the impact of different substitution patterns and electronic properties on the phenyl ring to optimize target engagement and selectivity.

Functionalization of the Amine: Acylation, alkylation, and arylation of the primary amine to introduce new pharmacophoric features and modulate physicochemical properties.

Stereochemical Exploration: Investigating the influence of stereochemistry at the C3 position on biological activity, as chiral separation and asymmetric synthesis could lead to more potent and selective enantiomers.

These synthetic efforts, guided by computational modeling and in vitro screening, could lead to the discovery of lead compounds with improved efficacy and drug-like properties.

Potential for Use as a Chemical Probe in Biological Research

A chemical probe is a small molecule that can be used to study and manipulate biological systems. The unique properties of this compound make it an attractive candidate for development into a chemical probe. Its well-defined structure and potential for derivatization allow for the incorporation of reporter tags, such as fluorescent dyes or affinity labels, without significantly altering its core binding properties.

The development of a chemical probe based on this scaffold would enable researchers to:

Identify and Validate Novel Drug Targets: By observing the cellular and physiological effects of the probe, researchers can gain insights into the biological pathways it modulates.

Elucidate Target Engagement: A tagged version of the compound could be used in techniques like fluorescence microscopy or pull-down assays to visualize and quantify its interaction with its biological target within a cellular context.

Map Binding Sites: Photo-affinity labeling, where a photoreactive group is incorporated into the molecule, can be used to covalently label the binding site of the target protein, providing valuable structural information for further drug design.

The development of such probes would be a significant contribution to chemical biology, providing powerful tools to dissect complex biological processes and accelerate the discovery of new therapeutic strategies.

Integration with Emerging Drug Discovery Technologies

The future of drug discovery lies in the integration of innovative technologies that can accelerate the identification and optimization of new drug candidates. This compound is well-suited to be integrated into these modern drug discovery workflows.

Fragment-Based Drug Discovery (FBDD): The relatively small size and low complexity of the this compound core make it an ideal fragment for FBDD campaigns. In this approach, small molecular fragments are screened for weak binding to a biological target. Once a hit is identified, it can be grown or linked with other fragments to generate a more potent lead compound. The 3-aryl-3-oxetanamine scaffold could be included in fragment libraries to explore novel chemical space and identify starting points for drug discovery programs targeting challenging proteins.

High-Throughput Screening (HTS): As synthetic routes to this compound and its derivatives become more established, libraries of these compounds can be generated and screened against large panels of biological targets using HTS. This can rapidly identify novel biological activities and provide starting points for multiple drug discovery projects. The amenability of the scaffold to parallel synthesis techniques would facilitate the creation of diverse chemical libraries for such screening efforts.

Q & A

Q. How do structural modifications (e.g., fluorination of the chlorophenyl group) alter the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.